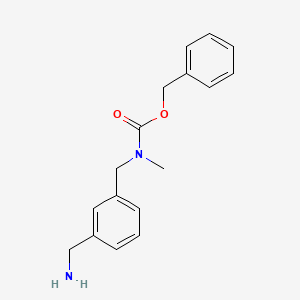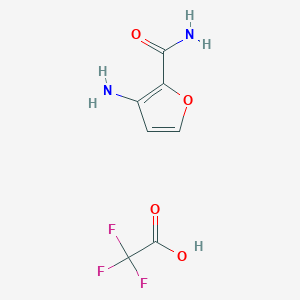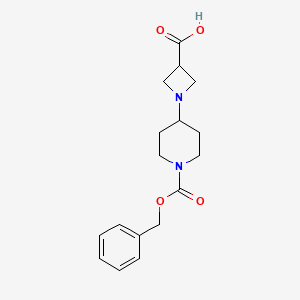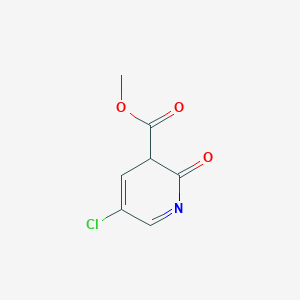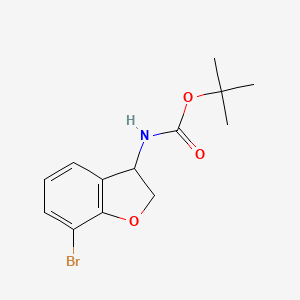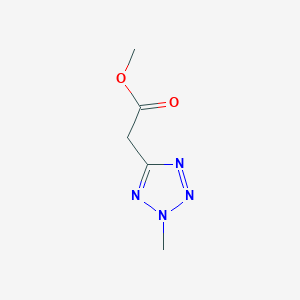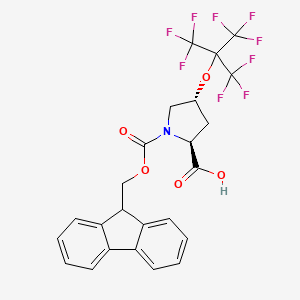
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline is a synthetic compound used in various scientific research applications. This compound is characterized by its unique chemical structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nonafluoro-t-butyl group. These groups contribute to the compound’s stability and reactivity, making it valuable in organic synthesis and peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The nonafluoro-t-butyl group is then introduced through a series of reactions, often involving the use of strong bases and nucleophiles. The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and prodrug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline exerts its effects involves its ability to interact with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the nonafluoro-t-butyl group enhances the compound’s reactivity and solubility. These properties enable the compound to participate in various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-hydroxyproline: Lacks the nonafluoro-t-butyl group, resulting in different reactivity and solubility properties.
N-alpha-(tert-Butyloxycarbonyl)-L-hydroxyproline: Uses a different protecting group, leading to variations in stability and reaction conditions.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline is unique due to the combination of the Fmoc and nonafluoro-t-butyl groups, which provide enhanced stability, reactivity, and solubility compared to similar compounds. These properties make it particularly valuable in complex organic synthesis and peptide chemistry applications.
Properties
Molecular Formula |
C24H18F9NO5 |
|---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H18F9NO5/c25-22(26,27)21(23(28,29)30,24(31,32)33)39-12-9-18(19(35)36)34(10-12)20(37)38-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,35,36)/t12-,18+/m1/s1 |
InChI Key |
LFRRTLDHTYUNNO-XIKOKIGWSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12334005.png)
![4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol](/img/structure/B12334011.png)
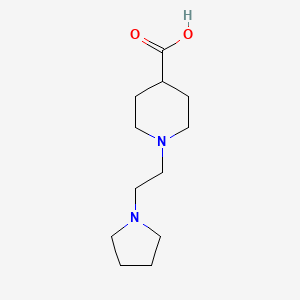
![(2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12334020.png)
![2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]oxy]acetic acid](/img/structure/B12334034.png)
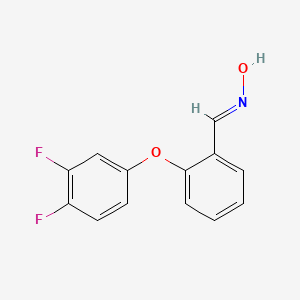
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate](/img/structure/B12334056.png)
![4-[(1S)-1-aminobutyl]phenol](/img/structure/B12334059.png)
